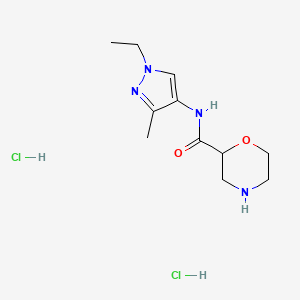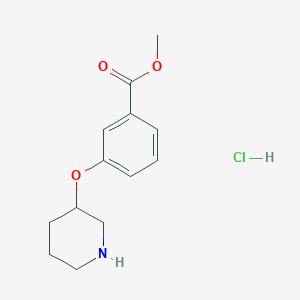
3-(3-Methylthioureido)phenylboronic acid
Overview
Description
3-(3-Methylthioureido)phenylboronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been found to have various applications in scientific research, particularly in the field of biochemistry and medicinal chemistry.
Scientific Research Applications
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acids (PBAs) are known for their ability to selectively recognize cis-diol containing molecules through a reversible covalent reaction. This feature is utilized in the enrichment of biomolecules like nucleosides, catechols, saccharides, and glycoproteins, which contain cis-diol groups. The 3-Methylthioureido derivative could potentially enhance the selectivity and binding capacity of PBAs, making it valuable in the purification and analysis of biological samples .
Boronate Affinity Chromatography
The unique interaction between PBAs and cis-diol containing molecules is exploited in boronate affinity chromatography. This technique is used for the separation and quantification of glycoproteins, glycolipids, and other glycoconjugates. The 3-Methylthioureido moiety could offer improved stability and specificity in the chromatographic process .
Sensing and Imaging
PBAs can be incorporated into fluorescent probes for the detection of cis-diol containing analytes. The 3-Methylthioureido group may confer additional properties such as enhanced fluorescence or stability, making it a candidate for developing advanced sensors and imaging agents .
Drug Delivery Systems
The pH-responsive nature of PBAs allows for the development of smart drug delivery systems that release therapeutic agents in response to the acidic environment of tumor tissues or inflamed sites. The 3-Methylthioureido derivative could be used to fine-tune the release mechanism or to increase the payload capacity .
Organic Synthesis
Arylboronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The 3-Methylthioureido derivative could provide unique reactivity patterns or steric effects, potentially opening up new pathways in synthetic chemistry.
Medicinal Chemistry
In medicinal chemistry, PBAs are explored for their potential as therapeutic agents due to their ability to interact with biological molecules. The 3-Methylthioureido derivative might offer novel interactions with enzymes or receptors, leading to the development of new drugs.
Safety and Hazards
Mechanism of Action
Mode of Action
This reaction is a type of palladium-catalyzed cross-coupling, which is a key process in organic synthesis .
Biochemical Pathways
, it can be inferred that this compound may play a role in pathways involving the formation of carbon-carbon bonds .
Result of Action
, it may contribute to the formation of carbon-carbon bonds, which are fundamental in the structure of many organic compounds .
Action Environment
, indicating that environmental conditions could potentially impact its stability and efficacy.
properties
IUPAC Name |
[3-(methylcarbamothioylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-3-6(5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXUVOXFWKMDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=S)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674414 | |
| Record name | {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylthioureido)phenylboronic acid | |
CAS RN |
1072946-17-8 | |
| Record name | {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



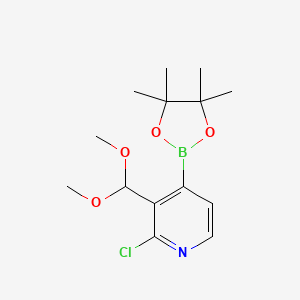
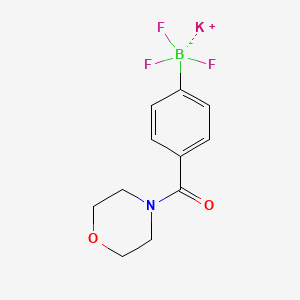
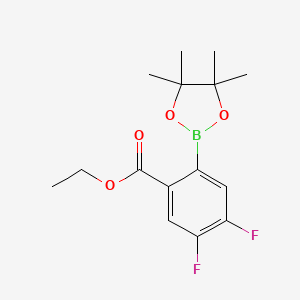
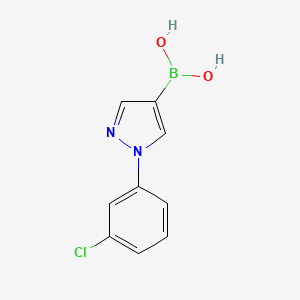
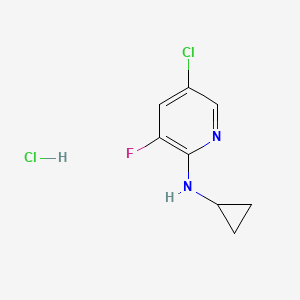
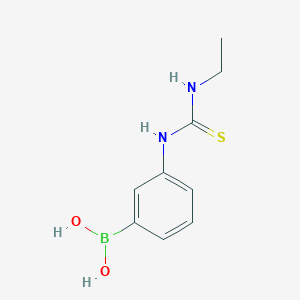
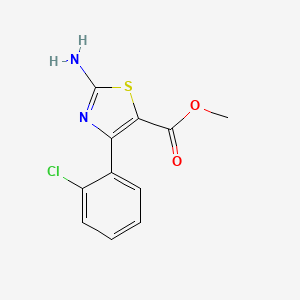
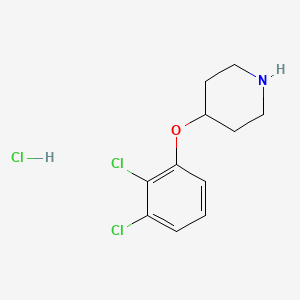
![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)
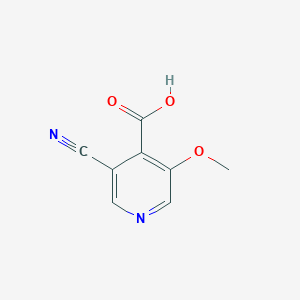
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)

